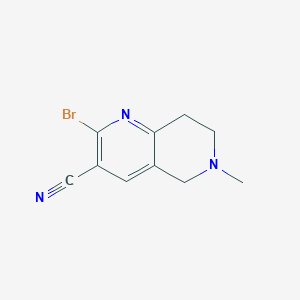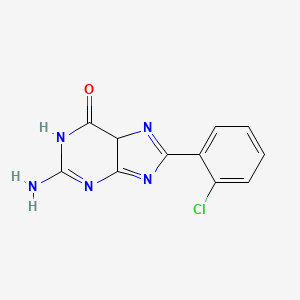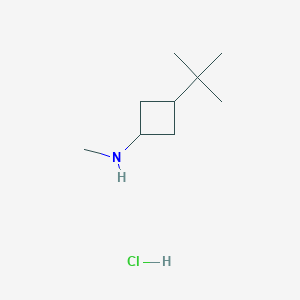
3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClN It is a derivative of cyclobutanamine, featuring a tert-butyl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with tert-butylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification through crystallization or distillation, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-3-methyl-cyclobutan-1-amine
- 3-tert-Butylcyclopentan-1-amine hydrochloride
- N-tert-Butylhydroxylamine hydrochloride
Uniqueness
3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its tert-butyl and methyl groups contribute to its stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H20ClN |
|---|---|
Molecular Weight |
177.71 g/mol |
IUPAC Name |
3-tert-butyl-N-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2,3)7-5-8(6-7)10-4;/h7-8,10H,5-6H2,1-4H3;1H |
InChI Key |
JHDXIWFTILBAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


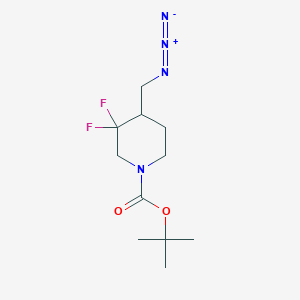
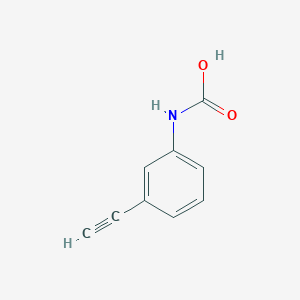
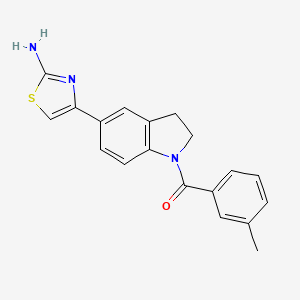
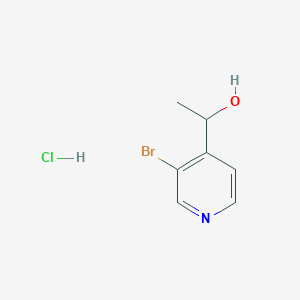
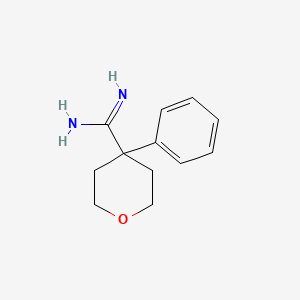
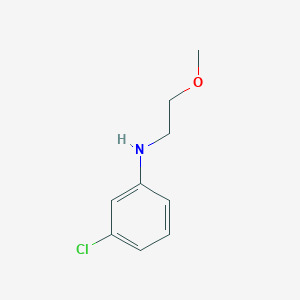
amine](/img/structure/B12313645.png)

![5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B12313656.png)
